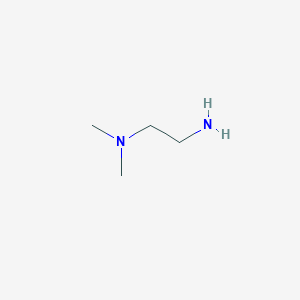
N,N-Dimethyletilendiamina
Descripción general
Descripción
N,N-Dimethylethylenediamine is an organic compound with the chemical formula C4H12N2. It is a colorless liquid with a fishy odor and features two secondary amine functional groups. This compound is widely used in various chemical reactions due to its dual functionality as a ligand in coordination chemistry and as a catalyst or reagent in organic transformations .
Aplicaciones Científicas De Investigación
N,N-Dimethylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable chelates with transition metals.
Biology: It is used in DNA binding studies and to enhance the adsorption of carbon dioxide.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Target of Action
N,N-Dimethylethylenediamine (DMEDA) is a versatile compound that interacts with various targets. It has been used as a ligand in the synthesis of Schiff base ligands, preparation of copper azido polymers, and in the synthesis of naphthalimides . The primary targets of DMEDA are therefore dependent on the specific application and can include metal ions, organic molecules, and biological macromolecules.
Mode of Action
DMEDA interacts with its targets through various mechanisms. For instance, in the synthesis of Schiff base ligands, DMEDA acts as a bidentate ligand, binding to metal ions through its two nitrogen atoms . In the preparation of copper azido polymers, DMEDA serves as a bridging ligand, facilitating the formation of polymeric structures . The exact mode of action can vary depending on the specific reaction conditions and the nature of the other reactants.
Biochemical Pathways
The biochemical pathways affected by DMEDA are largely dependent on its specific application. For instance, in the context of photosensitizers, DMEDA-based compounds have been shown to enhance the generation of reactive oxygen species, thereby inhibiting tumor growth . This involves both photochemical and biological effects, including the generation of a type-I photochemical effect and a proton sponge effect .
Result of Action
The results of DMEDA’s action are diverse and depend on its specific application. In the context of photosensitizers, DMEDA-based compounds have been shown to effectively inhibit tumor growth . This is achieved through the generation of reactive oxygen species, which induce apoptosis and programmed cell death .
Action Environment
The action of DMEDA can be influenced by various environmental factors. For instance, the efficiency of DMEDA-based photosensitizers can be affected by the presence of light and oxygen . Additionally, the pH of the environment can influence the proton sponge effect, which is one of the mechanisms through which DMEDA-based compounds exert their action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dimethylethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{CH}_2\text{O} + 2 \text{HCOOH} \rightarrow \text{(CH}_3\text{NH)}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{CO}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, N,N-Dimethylethylenediamine is often produced by the catalytic hydrogenation of N,N-dimethylacetamide in the presence of a suitable catalyst such as nickel or cobalt. The reaction conditions typically involve high pressure and temperature to achieve optimal yields .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethylethylenediamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethyl-1,2-ethanediamine oxide.
Reduction: It can be reduced to form N,N-dimethyl-1,2-ethanediamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: N,N-dimethyl-1,2-ethanediamine oxide.
Reduction: N,N-dimethyl-1,2-ethanediamine.
Substitution: Various substituted derivatives depending on the reagents used
Comparación Con Compuestos Similares
- N,N-Diethylethylenediamine
- N,N-Dimethylaminopropylamine
- 1,1-Dimethylethylenediamine
Comparison: N,N-Dimethylethylenediamine is unique due to its dual secondary amine functional groups, which enhance its nucleophilicity and ability to form stable chelates. Compared to N,N-Diethylethylenediamine, it has a higher reactivity due to the presence of methyl groups, which are more electron-donating than ethyl groups. This makes N,N-Dimethylethylenediamine more effective in catalytic applications .
Propiedades
IUPAC Name |
N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRJUIACXKSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059357 | |
| Record name | N,N-Dimethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-00-9 | |
| Record name | N,N-Dimethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ3A38X3M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of N,N-Dimethylethylenediamine is C4H12N2, and its molecular weight is 88.15 g/mol.
A: Yes. [] Infrared and Raman spectroscopy studies on N,N-Dimethylethylenediamine, especially focusing on its N–H stretching frequencies, provide insight into the intramolecular and intermolecular hydrogen-bonding interactions within the molecule and with salts like lithium triflate and sodium triflate. []
A: N,N-Dimethylethylenediamine exhibits interesting behavior in aqueous solutions. When incorporated into polymers, such as derivatives of poly(2-vinyl-4,4-dimethylazlactone), it can induce inverse temperature aqueous solution characteristics. This effect is observed when the derivatives are not protonated. []
A: In the presence of air, ethylzinc m-terphenylcarboxylate complexes containing N,N-Dimethylethylenediamine undergo decomposition, leading to the formation of an oxozinc carboxylate complex, [Zn4O(ArCO2)6]. This complex exhibits a distinctive T symmetry. []
A: N,N-Dimethylethylenediamine serves as a crucial ligand in copper-mediated coupling reactions, particularly in the synthesis of ynamides. It assists in facilitating the coupling between 1,1-dibromo-1-alkenes and nitrogen nucleophiles. []
A: [] Theoretical studies using the wB97XD/6-311g level of theory reveal that N,N-Dimethylethylenediamine, when complexed with a CuI catalyst, plays a critical role in Ullman-like reactions, specifically in the arylation of substituted amides with iodoaniline. [] Its presence helps lower the reaction barrier and modifies the overall reactivity by decreasing the nitrogen charge, thereby facilitating the formation of a new carbon-nitrogen bond between the amide and the aryl iodide. []
A: Yes. Density functional theory (DFT) calculations have been employed to investigate the magnetic behavior of copper(II) azide polymers synthesized using N,N-Dimethylethylenediamine as a bridging ligand. [] These calculations help to understand the magnetic exchange interactions between copper(II) centers within the complex structures. []
A: The steric and electronic properties of N,N-Dimethylethylenediamine analogs significantly influence the structural features, spectroscopic properties, and electrochemical behavior of their copper(II) complexes. For instance, incorporating bulky substituents on the phenolate rings of tetradentate ligands can affect the stability of phenoxyl radical-copper(II) species generated during electrochemical oxidation. []
A: The stability of N,N-Dimethylethylenediamine-modified polymers in aqueous solutions depends on the specific polymer backbone and the pH of the solution. For example, poly(2-vinyl-4,4-dimethylazlactone) modified with picoylamine exhibits pH-dependent solubility, being soluble at low pH and becoming hydrophobic at around pH 4.0. []
A: N,N-Dimethylethylenediamine is utilized in synthesizing crosslinked quaternary amide-sulfonamide resins. These resins exhibit high efficiency in removing mercury ions from aqueous solutions, with a sorption capacity of approximately 3.0 mmol/g under non-buffered conditions. []
A: Yes. N,N-Dimethylethylenediamine has been employed in the modification of poly(beta-amino ester) for gene delivery applications. The modified polymers show promising results in terms of biodegradability, biocompatibility, and transfection efficiency in various cell lines. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


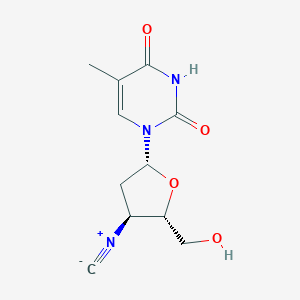
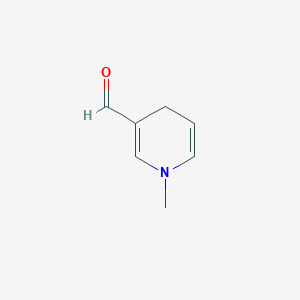

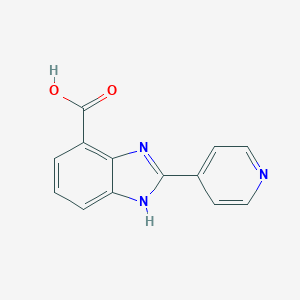

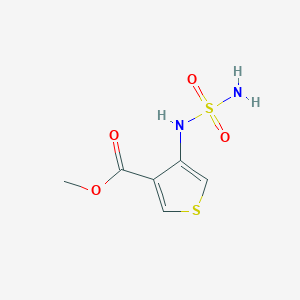
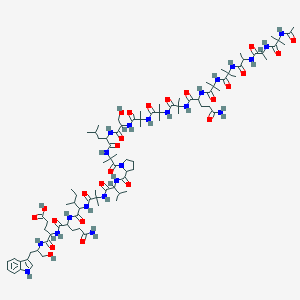
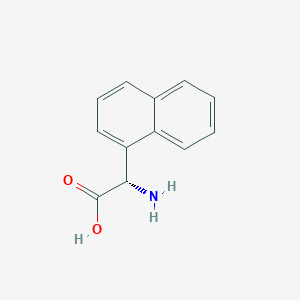
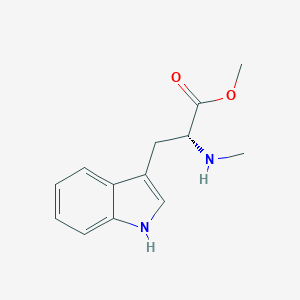
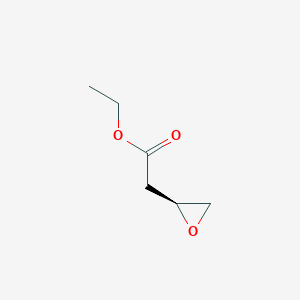
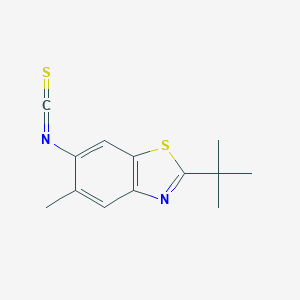
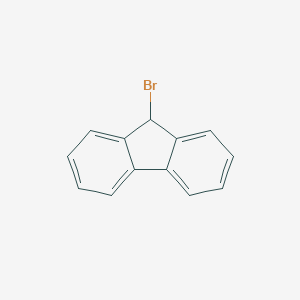
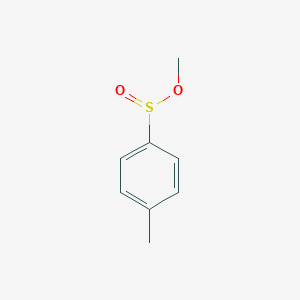
![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
